2-(3,4-Difluorophenyl)ethanol

Description

The exact mass of the compound 2-(3,4-Difluorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

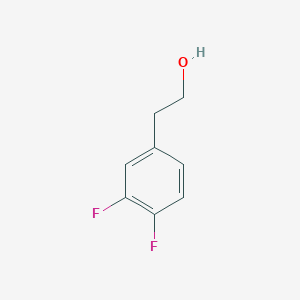

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIZHIYYOQHWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374274 | |

| Record name | 2-(3,4-difluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286440-92-4 | |

| Record name | 2-(3,4-difluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)ethanol

CAS Number: 286440-92-4

This technical guide provides an in-depth overview of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

2-(3,4-Difluorophenyl)ethanol is a difluorinated aromatic alcohol. Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 286440-92-4[1][2] |

| Molecular Formula | C₈H₈F₂O[1] |

| Molecular Weight | 158.15 g/mol [1] |

| Density | 1.2 ± 0.1 g/cm³[3] |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg[3] |

| Flash Point | 82.3 ± 23.2 °C[3] |

| Purity | ≥96%[1] |

Synthesis and Experimental Protocols

The synthesis of 2-(3,4-Difluorophenyl)ethanol can be achieved through the reduction of a suitable precursor, such as 3,4-difluorophenylacetic acid or its corresponding aldehyde or ketone. A general and widely used method involves the reduction of the carbonyl group.

A closely related and industrially significant compound is (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndrome.[3][4] The synthesis of this chiral alcohol has been extensively studied and provides a relevant experimental framework.

Experimental Protocol: Enzymatic Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone

This protocol describes a highly efficient and environmentally friendly enzymatic process for the preparation of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.[3][4]

Materials:

-

2-chloro-1-(3,4-difluorophenyl)ethanone (substrate)

-

Buffer solution (e.g., phosphate buffer)

-

Co-factor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered solution containing the ketoreductase (KRED) and the co-factor regeneration system.

-

Substrate Addition: Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the reaction mixture. The substrate concentration can be as high as 500 g/L.[3][4]

-

Bioreduction: Maintain the reaction at a controlled temperature and pH with agitation. The enzymatic reduction of the ketone to the corresponding chiral alcohol will proceed.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the conversion of the starting material.

-

Product Extraction: Upon completion of the reaction (near 100% conversion), the product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is extracted from the aqueous phase using an organic solvent like ethyl acetate.[3][4]

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the final product with high enantiomeric excess (>99.9% ee).[3][4]

Applications in Drug Development

Fluorinated organic compounds play a crucial role in modern drug discovery due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups.

2-(3,4-Difluorophenyl)ethanol and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The primary application lies in its role as a key intermediate for the synthesis of Ticagrelor.[3][4] While a direct therapeutic application of 2-(3,4-Difluorophenyl)ethanol itself is not documented, its structural motif is of significant interest in medicinal chemistry for the development of new therapeutic agents.

While not a direct application, it has been noted that altering the fluorine substitution on the benzene ring to chlorine allows for the synthesis of the chiral drug Sertraline, used for treating depression and obsessive-compulsive disorder.[5]

Safety and Handling

2-(3,4-Difluorophenyl)ethanol should be handled with care in a well-ventilated area, following standard laboratory safety procedures. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of a chiral alcohol, a process highly relevant to the production of key pharmaceutical intermediates derived from 2-(3,4-Difluorophenyl)ethanol.

Caption: Workflow for the enzymatic synthesis of a chiral alcohol.

References

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in various synthetic applications. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation and characterization.

Physicochemical and Computational Data

The properties of 2-(3,4-Difluorophenyl)ethanol are summarized below. These data are crucial for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂O | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2][3] |

| CAS Number | 286440-92-4 | [1][2] |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [2][4] |

| Density | 1.233 ± 0.06 g/cm³ | [2] |

| Flash Point | 82.3 ± 23.2 °C | [2][4] |

| pKa | 14.58 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.4890 | [2] |

| Appearance | Clear, almost colorless liquid | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| LogP | 1.4996 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 2-(3,4-Difluorophenyl)ethanol.

Synthesis Protocol: Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

This protocol describes the synthesis of 2-(3,4-Difluorophenyl)ethanol via the reduction of a ketone precursor. A similar enzymatic reduction has been reported for the synthesis of the chiral intermediate (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.[5] The following is a general chemical reduction procedure adapted for this target molecule.

Materials:

-

2-Chloro-1-(3,4-difluorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of 2-chloro-1-(3,4-difluorophenyl)ethanone in 20 mL of methanol. Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 0.2 g of sodium borohydride (NaBH₄) to the solution in small portions. Gas evolution may be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH is neutral.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-(3,4-Difluorophenyl)ethanol can be further purified by column chromatography on silica gel if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

This protocol outlines a general method for confirming the identity and assessing the purity of the synthesized 2-(3,4-Difluorophenyl)ethanol.

Instrumentation and Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC/MS)

-

Capillary column (e.g., HP-5ms or equivalent)

-

Helium (carrier gas)

-

Sample of synthesized 2-(3,4-Difluorophenyl)ethanol

-

Dichloromethane (DCM) or other suitable solvent, HPLC grade

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.

-

GC/MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-(3,4-Difluorophenyl)ethanol based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 158.

-

Assess the purity of the sample by calculating the peak area percentage of the product relative to other detected impurities.

-

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 2-(3,4-Difluorophenyl)ethanol.

Caption: Workflow for the synthesis and analysis of 2-(3,4-Difluorophenyl)ethanol.

References

An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physical Properties

The physical characteristics of 2-(3,4-Difluorophenyl)ethanol are crucial for its handling, application in synthetic protocols, and for quality control purposes. The following table summarizes the key physical data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₂O | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Appearance | Clear, almost colorless liquid/oil | [2][3] |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| 1.233 ± 0.06 g/cm³ at 20°C | [2] | |

| Flash Point | 82.3 ± 23.2 °C | [1][2] |

| Refractive Index | 1.4890 | [2] |

| pKa | 14.58 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Melting Point | Not Available | [1] |

Note on Density Discrepancy: The slight variation in reported density values may be attributed to differences in measurement conditions or sample purity. For high-precision work, it is recommended to determine the density experimentally under controlled conditions.

Experimental Protocols for Physical Property Determination

While specific experimental data for the determination of all physical properties of 2-(3,4-Difluorophenyl)ethanol are not extensively published, the following are detailed, standard methodologies that can be employed.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.[4][5]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)[6][7]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of 2-(3,4-Difluorophenyl)ethanol

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer and placed in the heating apparatus.

-

The sample is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]

-

Upon reaching the boiling point, the vapor of the liquid will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][7]

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Sample of 2-(3,4-Difluorophenyl)ethanol

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its total mass is determined.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is known (or can be calibrated using a liquid of known density, such as distilled water).

-

The density is calculated using the formula: Density = Mass of liquid / Volume of pycnometer.[1]

Solubility provides insights into the polarity and potential intermolecular interactions of a compound. A systematic approach is used to classify a compound's solubility in various solvents.[2][9]

Apparatus:

-

Test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent like diethyl ether or hexane.

Procedure:

-

In a test tube, add approximately 0.1 mL of 2-(3,4-Difluorophenyl)ethanol.

-

Add 3 mL of the solvent to be tested in portions, with vigorous shaking after each addition.[2]

-

Observe whether the compound dissolves completely to form a homogenous solution. If the compound is a liquid, miscibility is observed when a single phase is formed.[10]

-

The solubility is typically classified based on a flowchart, starting with water.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid organic compound such as 2-(3,4-Difluorophenyl)ethanol.

Caption: A logical workflow for the determination of the physical properties of a liquid organic compound.

This guide provides a foundational understanding of the physical properties of 2-(3,4-Difluorophenyl)ethanol and the standard methods for their determination. For any application, it is recommended to consult the most recent safety data sheet (SDS) for handling and safety information.

References

- 1. batman.edu.tr [batman.edu.tr]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. phillysim.org [phillysim.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. calnesis.com [calnesis.com]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

Solubility Profile of 2-(3,4-Difluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical compound is a critical physicochemical property, profoundly influencing its behavior in biological and chemical systems. This technical guide addresses the solubility of 2-(3,4-Difluorophenyl)ethanol (CAS No: 286440-92-4). A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document serves as a foundational framework, providing a detailed, generalized experimental protocol for determining its solubility. It outlines the widely accepted shake-flask method, presents a structured format for data acquisition, and includes a visualization of the experimental workflow. This guide is intended to equip researchers with the necessary methodology to generate consistent and comparable solubility data for 2-(3,4-Difluorophenyl)ethanol.

Introduction to 2-(3,4-Difluorophenyl)ethanol

2-(3,4-Difluorophenyl)ethanol is a fluorinated aromatic alcohol. Its chemical structure, featuring a difluorophenyl ring and a primary alcohol functional group, suggests a molecule with moderate polarity. The fluorine atoms can influence properties such as metabolic stability and binding affinity in biological systems, making it a compound of interest in medicinal chemistry and materials science. Understanding its solubility is a prerequisite for a wide range of applications, including formulation development, reaction condition optimization, and bioavailability assessment.

Physicochemical Properties

While specific solubility data is unavailable, other known physicochemical properties of 2-(3,4-Difluorophenyl)ethanol are summarized in Table 1. These properties provide context for its expected solubility behavior. The presence of a hydroxyl group suggests potential for hydrogen bonding with protic solvents, while the difluorophenyl ring contributes to its nonpolar character.

Table 1: Physicochemical Properties of 2-(3,4-Difluorophenyl)ethanol

| Property | Value | Source |

| CAS Number | 286440-92-4 | [1][2] |

| Molecular Formula | C₈H₈F₂O | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 82.3 ± 23.2 °C | [3] |

| LogP (Predicted) | 1.50 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It is a reliable technique that involves equilibrating an excess amount of the solid compound in a specific solvent over a set period.[5][6] The following is a detailed, generalized protocol that can be adapted for determining the solubility of 2-(3,4-Difluorophenyl)ethanol in various aqueous and organic solvents.

Objective

To determine the saturation solubility of 2-(3,4-Difluorophenyl)ethanol in a selection of relevant solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials and Equipment

-

2-(3,4-Difluorophenyl)ethanol (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and micropipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(3,4-Difluorophenyl)ethanol to a series of vials. The excess solid should be clearly visible to ensure saturation.[4]

-

Add a known volume of each selected solvent to the respective vials.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[7] Preliminary studies are recommended to determine the time required to achieve a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial for removing any undissolved microparticles.[8]

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 2-(3,4-Difluorophenyl)ethanol.

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Data Reporting

Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). The temperature at which the measurement was performed must always be specified. An example of a structured data table is provided below.

Table 2: Template for Reporting Solubility Data of 2-(3,4-Difluorophenyl)ethanol

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method described in Section 3.

Conclusion

While quantitative solubility data for 2-(3,4-Difluorophenyl)ethanol is not currently available in the public domain, this technical guide provides the necessary framework for its determination. By following the detailed shake-flask protocol, researchers can generate high-quality, reproducible data. The systematic approach outlined herein will facilitate the comparison of results across different laboratories and support the further development and application of this compound in scientific research.

References

- 1. 2-(3,4-Difluorophenyl)ethanol | 286440-92-4 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(3,4-Difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Spectroscopic Profile of 2-(3,4-Difluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 2-(3,4-Difluorophenyl)ethanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are grounded in the analysis of its structural components: a 3,4-difluorophenyl group and a primary alcohol.

Predicted Spectral Data

The anticipated spectral data for 2-(3,4-Difluorophenyl)ethanol is summarized in the tables below. These values are estimations derived from the analysis of similar chemical structures and the known spectroscopic behavior of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | Multiplet | 3H | Aromatic protons (C₅-H, C₆-H, C₂-H) |

| ~ 3.8 | Triplet | 2H | -CH₂-OH |

| ~ 2.8 | Triplet | 2H | Ar-CH₂- |

| Variable (broad singlet) | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 (d, ¹JCF) | C₄-F |

| ~ 147 - 151 (d, ¹JCF) | C₃-F |

| ~ 138 (dd) | C₁ |

| ~ 124 (d) | C₆ |

| ~ 117 (d) | C₅ |

| ~ 116 (d) | C₂ |

| ~ 62 | -CH₂-OH |

| ~ 38 | Ar-CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500, 1450 | Medium to Weak | Aromatic C=C stretch |

| 1280 - 1100 | Strong | C-F stretch |

| 1260 - 1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₂OH]⁺ |

| 99 | [C₆H₃F₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a compound like 2-(3,4-Difluorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-(3,4-Difluorophenyl)ethanol would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of 2-(3,4-Difluorophenyl)ethanol.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 2-(3,4-Difluorophenyl)ethanol.

An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for producing 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic pathways, including adapted experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of 2-(3,4-Difluorophenyl)ethanol is most commonly achieved through the reduction of a corresponding carboxylic acid or its more reactive acyl chloride derivative. The choice of starting material dictates the necessary reducing agent and reaction conditions.

Route 1: Reduction of 3,4-Difluorophenylacetic Acid

This pathway involves the direct reduction of the carboxylic acid functionality. Due to the stability of carboxylic acids, a strong reducing agent is required. Common reagents for this transformation include Lithium Aluminum Hydride (LAH) and borane complexes, such as borane dimethyl sulfide (BMS).

Mechanism: The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the carboxylic acid. The resulting tetrahedral intermediate undergoes further reduction to yield the primary alcohol.

Route 2: Reduction of 3,4-Difluorophenylacetyl Chloride

This route begins with the conversion of 3,4-difluorophenylacetic acid to its more reactive acyl chloride. This intermediate is then readily reduced to the target alcohol using a milder reducing agent like Sodium Borohydride (NaBH₄).

Mechanism: The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a hydride ion from Sodium Borohydride. The resulting tetrahedral intermediate eliminates the chloride ion to form an aldehyde, which is then rapidly reduced in a second step to the primary alcohol.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the two primary synthesis routes. This data is based on typical yields for these types of reactions and should be considered representative.

| Parameter | Route 1: Reduction of 3,4-Difluorophenylacetic Acid | Route 2: Reduction of 3,4-Difluorophenylacetyl Chloride |

| Starting Material | 3,4-Difluorophenylacetic Acid | 3,4-Difluorophenylacetyl Chloride |

| Reducing Agent | Borane Dimethyl Sulfide Complex (BMS) | Sodium Borohydride (NaBH₄) |

| Typical Yield | 85-95% | 90-98% |

| Purity (Post-Purification) | >98% | >98% |

| Reaction Time | 4-6 hours | 1-2 hours |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

Experimental Protocols

The following are detailed, adapted experimental protocols for the synthesis of 2-(3,4-Difluorophenyl)ethanol.

Protocol 1: Reduction of 3,4-Difluorophenylacetic Acid using Borane Dimethyl Sulfide Complex

Materials:

-

3,4-Difluorophenylacetic Acid

-

Borane Dimethyl Sulfide (BMS) complex (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-difluorophenylacetic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF (10 mL per gram of acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane dimethyl sulfide complex (2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

To the residue, add 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-(3,4-Difluorophenyl)ethanol.

Protocol 2: Two-Step Synthesis via 3,4-Difluorophenylacetyl Chloride

Step A: Synthesis of 3,4-Difluorophenylacetyl Chloride

Materials:

-

3,4-Difluorophenylacetic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 3,4-difluorophenylacetic acid (1.0 eq) and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-difluorophenylacetyl chloride, which can be used in the next step without further purification.

Step B: Reduction of 3,4-Difluorophenylacetyl Chloride

Materials:

-

Crude 3,4-Difluorophenylacetyl Chloride from Step A

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

Dissolve the crude 3,4-difluorophenylacetyl chloride in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a suspension of Sodium Borohydride (1.5 eq) in anhydrous THF.

-

Slowly add the NaBH₄ suspension to the acyl chloride solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, slowly quench the reaction by the dropwise addition of 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-(3,4-Difluorophenyl)ethanol.

Visualizations

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthesis routes for 2-(3,4-Difluorophenyl)ethanol.

Caption: Step-by-step experimental workflows for the synthesis of 2-(3,4-Difluorophenyl)ethanol.

An In-depth Technical Guide to the Safety and Handling of 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and available toxicological information for 2-(3,4-Difluorophenyl)ethanol. Given its use in research and development, a thorough understanding of its potential hazards is crucial for ensuring laboratory safety.

Physicochemical and Toxicological Data

Limited specific toxicological data for 2-(3,4-Difluorophenyl)ethanol is publicly available. The following table summarizes its known physicochemical properties and provides toxicological data for related compounds to offer a comparative perspective.

| Property | 2-(3,4-Difluorophenyl)ethanol | Ethanol (for comparison)[1][2][3] |

| CAS Number | 286440-92-4 | 64-17-5 |

| Molecular Formula | C₈H₈F₂O | C₂H₆O |

| Molecular Weight | 158.145 g/mol [4] | 46.07 g/mol |

| Appearance | Clear, almost colorless liquid[5] | Colorless liquid |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg[4][5] | 78.37 °C |

| Density | 1.2 ± 0.1 g/cm³[4] | 0.789 g/cm³ |

| Flash Point | 82.3 ± 23.2 °C[4][5] | 13 °C |

| Storage Temperature | 2-8°C[5] | Cool, well-ventilated area[6] |

| GHS Hazard Statements | H302: Harmful if swallowed[7] H312: Harmful in contact with skin[7] H315: Causes skin irritation[7] H319: Causes serious eye irritation[7] H332: Harmful if inhaled[7] H335: May cause respiratory irritation[7] | H225: Highly flammable liquid and vapor[8] H319: Causes serious eye irritation[8] |

| LD50 (Oral, Rat) | Not available | 7060 mg/kg[1][3] |

| LC50 (Inhalation, Rat) | Not available | 20000 ppm/10H[1][3] |

Experimental Protocols

Detailed experimental protocols for handling 2-(3,4-Difluorophenyl)ethanol should be established based on the known hazards of aromatic alcohols and fluorinated organic compounds.

2.1. Risk Assessment and Preparation Before handling 2-(3,4-Difluorophenyl)ethanol, a thorough risk assessment must be conducted.[9] This involves reviewing the Safety Data Sheet (SDS), identifying potential hazards, and establishing control measures.[9] Ensure that all personnel are trained on the specific hazards and handling procedures.[9] The work area should be equipped with a functional chemical fume hood, emergency eyewash station, and safety shower.[10]

2.2. Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent exposure.[11]

-

Eye Protection : Chemical safety goggles are required. In situations with a significant splash risk, a face shield should be worn in addition to goggles.[11]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. For handling larger quantities or in situations with a high risk of contact, double-gloving is recommended.[11]

-

Body Protection : A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron should be used.[11]

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosol generation, a respirator with an appropriate cartridge should be used.

2.3. Handling and Storage

-

Handling : All manipulations of 2-(3,4-Difluorophenyl)ethanol should be performed in a well-ventilated chemical fume hood.[9] Avoid direct contact with skin and eyes.[11] Keep containers tightly closed when not in use.[8]

-

Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11] The recommended storage temperature is between 2-8°C.[5] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[11]

2.4. Disposal Dispose of 2-(3,4-Difluorophenyl)ethanol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials such as gloves and weighing paper should be collected in a designated, sealed waste container.[11]

2.5. Emergency Procedures

-

Spills :

-

Small Spills : In case of a small spill, alert others in the vicinity.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Collect the absorbed material into a sealed container for proper disposal.[5]

-

Large Spills : For large spills, evacuate the area immediately and contact the institution's emergency response team.[5]

-

-

First Aid :

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[12]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Visualizations

Caption: Experimental workflow for handling 2-(3,4-Difluorophenyl)ethanol.

References

- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 5. cfaessafety.osu.edu [cfaessafety.osu.edu]

- 6. Handling Chemicals | Wittenberg University [wittenberg.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. leap.epa.ie [leap.epa.ie]

- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 10. uml.edu [uml.edu]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-Difluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural features, particularly the difluorophenyl group, make it a valuable intermediate in the development of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and significant applications in drug discovery and development, with a focus on its role as a key chiral intermediate.

Chemical and Physical Properties

2-(3,4-Difluorophenyl)ethanol, also known by its synonyms 3,4-Difluorophenethanol and Benzeneethanol, 3,4-difluoro-, possesses a unique set of physicochemical properties that are instrumental to its utility in organic synthesis.[1] A summary of these properties is presented below.

| Property | Value |

| IUPAC Name | 2-(3,4-Difluorophenyl)ethanol |

| CAS Number | 286440-92-4 |

| Molecular Formula | C₈H₈F₂O[1][2] |

| Molecular Weight | 158.15 g/mol [1][2] |

| Appearance | Clear, almost colorless liquid[1] |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg[1][3] |

| Density | 1.233 ± 0.06 g/cm³[1] |

| Flash Point | 82.3 ± 23.2 °C[1][3] |

| pKa | 14.58 ± 0.10 (Predicted)[1] |

| Refractive Index | 1.4890[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis and Experimental Protocols

The synthesis of chiral alcohols such as specific enantiomers of substituted 1-(3,4-difluorophenyl)ethanol derivatives is of significant interest, particularly in the pharmaceutical industry. A common pathway involves the asymmetric reduction of a corresponding ketone precursor.

Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol

A highly efficient method for producing the (R)-enantiomer involves the use of a ketoreductase.

Experimental Protocol:

-

Enzyme and Cofactor Preparation: A recombinant E. coli strain co-expressing a novel NADH-dependent short-chain dehydrogenase (PpKR8 from Paraburkholderia phymatum STM815) and glucose dehydrogenase from Bacillus subtilis is cultured and harvested.

-

Reaction Setup: The reaction is carried out in a temperature-controlled reaction flask. The reaction mixture is pre-incubated at 35 °C with stirring (400 rpm).

-

Substrate Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction system. This method has been shown to be effective with substrate concentrations up to 300 g/L.[4]

-

pH Control: The pH of the reaction is maintained at 6.0 through the automated addition of 2.0 M Na₂CO₃.[4]

-

Product Extraction: Upon completion of the reaction, the mixture is extracted with ethyl acetate.[4]

-

Purification: The organic phase is dried over anhydrous sodium sulfate and evaporated to yield the crude product as a light yellow oily liquid.[4] This biocatalytic process can achieve a complete conversion with an enantiomeric excess of 99.9%.[4]

Chemical Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

A chemical approach for the synthesis of the (S)-enantiomer involves catalytic hydrogen transfer reduction.

Experimental Protocol:

-

Reactant Preparation: In a reaction flask, 2-chloro-1-(3,4-difluorophenyl)ethanone (1 equivalent) and a metal catalyst (e.g., a rhodium-based catalyst, ~0.00066 equivalents) are dissolved in dichloromethane.[5]

-

Hydrogen Donor Addition: A pre-mixed solution of formic acid and triethylamine is added to the reaction flask at room temperature.[5]

-

Reaction Conditions: The reaction temperature is raised to 30°C and stirred overnight.[5]

-

Quenching and Extraction: The reaction is quenched by adding water. The mixture is stirred and allowed to separate into layers. The organic phase is collected.

-

Purification: The organic phase is dried, concentrated, and then purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) to yield the final product.[5] This method can produce the (S)-enantiomer with high optical purity (e.g., 98.3% e.e.).[5]

Applications in Research and Drug Development

2-(3,4-Difluorophenyl)ethanol and its derivatives are pivotal intermediates in the synthesis of high-value pharmaceutical compounds.

Intermediate for Ticagrelor Synthesis

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for the synthesis of Ticagrelor.[6][7] Ticagrelor is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. The specific stereochemistry of the alcohol is crucial for the biological activity of the final drug molecule.

Precursor for Other Biologically Active Molecules

The difluorophenyl moiety is a common feature in many biologically active compounds. Altering the fluorine substitution on the benzene ring to a chlorine substitution allows for the synthesis of the chiral drug sertraline (Zoloft), which is used for treating depression and obsessive-compulsive disorder.[4][8] While not a direct precursor, this highlights the utility of the core phenyl ethanol structure in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.

Mandatory Visualizations

Caption: Logical workflow from precursor to API.

Caption: Synthesis pathway for a key derivative.

Safety Information

2-(3,4-Difluorophenyl)ethanol is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(3,4-Difluorophenyl)ethanol is a compound of significant interest in the field of medicinal chemistry and drug development. Its properties and the stereoselective synthesis of its derivatives make it an indispensable building block for complex pharmaceutical molecules. The methodologies outlined in this guide, particularly the efficient biocatalytic and chemical reductions, underscore the advanced synthetic strategies employed to produce high-purity chiral intermediates essential for modern drug manufacturing. Continued research into the applications of this and similar fluorinated compounds will likely lead to the discovery of new therapeutic agents.

References

- 1. 2-(3,4-Difluorophenyl)ethanol | 286440-92-4 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(3,4-Difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sertraline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)ethanol, a fluorinated aromatic alcohol with potential applications in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds like this one valuable building blocks in the design of novel therapeutics. This document covers its synthesis, physicochemical properties, and expected spectroscopic characteristics, and explores its potential biological relevance based on structurally related compounds.

Chemical and Physical Properties

2-(3,4-Difluorophenyl)ethanol is a derivative of phenylethanol with two fluorine atoms on the phenyl ring. These fluorine substitutions can alter the electronic properties of the aromatic ring and influence intermolecular interactions.

| Property | Value | Reference |

| CAS Number | 286440-92-4 | [1][2] |

| Molecular Formula | C₈H₈F₂O | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 82.3 ± 23.2 °C | [1] |

Synthesis of 2-(3,4-Difluorophenyl)ethanol

A common and effective method for the synthesis of 2-(3,4-Difluorophenyl)ethanol is the reduction of a suitable carboxylic acid derivative, such as 3,4-difluorophenylacetyl chloride or 3,4-difluorophenylacetic acid. Strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) or the milder sodium borohydride (NaBH₄) are typically employed for this transformation.

Proposed Experimental Protocol: Reduction of 3,4-Difluorophenylacetyl Chloride

This protocol is based on standard procedures for the reduction of acyl chlorides to primary alcohols using lithium aluminum hydride.[3][4][5][6][7][8]

Materials:

-

3,4-Difluorophenylacetyl chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry N₂ or Argon atmosphere

-

Ice bath

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

Procedure:

-

A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of 3,4-difluorophenylacetyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-(3,4-Difluorophenyl)ethanol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Expected)

Expected ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the ethyl and aromatic protons. The electron-withdrawing nature of the fluorine atoms will influence the chemical shifts of the aromatic protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 1.5 - 3.0 | broad singlet | N/A |

| -CH₂- (alpha to OH) | ~ 3.8 | triplet | ~ 7 |

| -CH₂- (beta to OH) | ~ 2.8 | triplet | ~ 7 |

| Aromatic-H | 6.9 - 7.2 | multiplet |

Expected ¹³C NMR Data

The carbon NMR spectrum will display signals for the two aliphatic carbons and the six aromatic carbons. The carbons attached to fluorine will show C-F coupling.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂- (alpha to OH) | ~ 61 |

| -CH₂- (beta to OH) | ~ 38 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-F | 145 - 155 (doublet) |

| Aromatic C (quaternary) | 135 - 145 (triplet) |

Expected IR Spectroscopy Data

The infrared spectrum will be dominated by a strong, broad absorption from the hydroxyl group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (alcohol) | 1000 - 1200 | Strong |

Expected Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a primary alcohol, including alpha-cleavage and loss of water.

| m/z Value | Proposed Fragment Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 140 | [M - H₂O]⁺ (Loss of water) |

| 127 | [M - CH₂OH]⁺ (Alpha-cleavage) |

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for 2-(3,4-Difluorophenyl)ethanol, the biological activities of structurally related compounds can provide insights into its potential applications.

The difluorophenyl moiety is a common feature in a number of biologically active molecules, including anti-inflammatory drugs and antifungal agents. For example, Diflunisal, an anti-inflammatory drug, contains a 2,4-difluorophenyl group.[6][9][10] This suggests that 2-(3,4-Difluorophenyl)ethanol could be explored for similar activities.

Furthermore, phenylethanol and its derivatives have been investigated for their bacteriostatic and fungicidal properties.[11][12] The mechanism of action for some of these compounds is believed to involve the disruption of microbial cell membranes.[12]

Given its structural similarity to ethanol and other psychoactive compounds, it is conceivable that 2-(3,4-Difluorophenyl)ethanol could interact with signaling pathways in the central nervous system. Ethanol is known to modulate several intracellular signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC).[13]

Conclusion

2-(3,4-Difluorophenyl)ethanol is a readily accessible fluorinated building block with potential for further investigation in drug discovery and development. Its synthesis can be achieved through standard reduction methods. While detailed biological studies are lacking, the presence of the 3,4-difluorophenyl moiety suggests that it may possess interesting pharmacological properties, warranting further exploration of its anti-inflammatory, antimicrobial, and CNS activities. The data and protocols presented in this guide provide a foundation for researchers to initiate such investigations.

References

- 1. 2-(3,4-Difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3,4-Difluorophenyl)ethanol is a chiral alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of high importance as the biological activity of chiral molecules is often dependent on their absolute configuration. Traditional chemical synthesis routes for such chiral alcohols can involve harsh reaction conditions, expensive catalysts, and the formation of undesirable byproducts. Enzymatic synthesis, utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), presents a green and highly selective alternative, offering mild reaction conditions, high enantioselectivity, and improved sustainability.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol.

Principle of the Method

The enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol is based on the asymmetric reduction of a prochiral ketone, 2-bromo-1-(3,4-difluorophenyl)ethanone, catalyzed by a stereoselective ketoreductase (KRED) or alcohol dehydrogenase (ADH).[1][2][3][4] These enzymes utilize a nicotinamide cofactor, typically NADH or NADPH, as a hydride source to reduce the carbonyl group to a hydroxyl group, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).[1][7] To make the process economically viable, the expensive cofactor is continuously regenerated in situ.[1] A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is co-oxidized to acetone by the same enzyme.[1]

Enzyme Selection

The choice of enzyme is critical for achieving high conversion and enantioselectivity. While a specific ketoreductase for 2-bromo-1-(3,4-difluorophenyl)ethanone is not explicitly documented in the reviewed literature, several candidates have shown high activity and selectivity towards structurally similar substrates.

| Enzyme Name/Source Organism | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| ChKRED20 (Chryseobacterium sp. CA49) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | >99% | [2] |

| Rhky-ADH (Rhodococcus kyotonensis) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | >99% | [2] |

| Carbonyl Reductase (Gluconobacter oxydans) | Fluoro-substituted acetophenones | (S)-alcohols | High | High | [1] |

| KRED from Lactobacillus kefir | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | >99% | >95% | [3] |

Based on the successful synthesis of the chloro-analog, enzymes from Chryseobacterium and Rhodococcus species are strong candidates for the synthesis of (S)-2-(3,4-Difluorophenyl)ethanol. Commercial ketoreductase screening kits are also a valuable tool for identifying the optimal enzyme for this specific transformation.[5]

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol based on established procedures for similar substrates.

Materials and Reagents

-

2-Bromo-1-(3,4-difluorophenyl)ethanone (Substrate)

-

Ketoreductase (e.g., ChKRED20 or a commercially available KRED)

-

NADP⁺ or NAD⁺ (Cofactor)

-

Isopropanol (Cosubstrate for cofactor regeneration)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Deionized water

Equipment

-

Reaction vessel (e.g., shaker flask or stirred tank reactor)

-

Incubator shaker

-

pH meter

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

Protocol for Enzymatic Reduction

-

Reaction Setup:

-

In a 50 mL reaction vessel, prepare a 20 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

-

Add the substrate, 2-bromo-1-(3,4-difluorophenyl)ethanone, to a final concentration of 50 g/L.

-

Add the cofactor, NADP⁺, to a final concentration of 0.1 g/L.

-

Add isopropanol as the cosubstrate to a final concentration of 10% (v/v).

-

Initiate the reaction by adding the ketoreductase (e.g., whole cells or purified enzyme) to a final concentration of 10 g/L.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm.

-

Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (typically >99% conversion), terminate the reaction by centrifuging the mixture to remove the enzyme (if using whole cells or immobilized enzyme).

-

Extract the aqueous layer with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the product further by column chromatography.

-

Analytical Method

-

Conversion Analysis: The conversion of the substrate to the product can be monitored using reverse-phase HPLC.

-

Enantiomeric Excess (ee) Analysis: The enantiomeric excess of the (S)-2-(3,4-Difluorophenyl)ethanol can be determined by chiral HPLC using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Summary of Reaction Parameters

| Parameter | Recommended Value | Range |

| Substrate | 2-Bromo-1-(3,4-difluorophenyl)ethanone | - |

| Substrate Concentration | 50 g/L | 10 - 100 g/L |

| Enzyme | Ketoreductase (e.g., ChKRED20) | - |

| Enzyme Loading | 10 g/L | 5 - 20 g/L |

| Cofactor | NADP⁺ | NAD⁺ or NADP⁺ |

| Cofactor Concentration | 0.1 g/L | 0.05 - 0.2 g/L |

| Cofactor Regeneration | Isopropanol | Glucose/GDH, Formate/FDH |

| Isopropanol Concentration | 10% (v/v) | 5 - 20% (v/v) |

| Buffer | Potassium Phosphate | - |

| pH | 7.0 | 6.0 - 8.0 |

| Temperature | 30°C | 25 - 40°C |

| Reaction Time | 12-24 hours | - |

| Conversion | >99% | - |

| Enantiomeric Excess (ee) | >99% | - |

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic reduction of 2-bromo-1-(3,4-difluorophenyl)ethanone.

Experimental Workflow

Caption: General workflow for the enzymatic synthesis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conversion | - Inactive enzyme- Sub-optimal reaction conditions (pH, temp)- Substrate/product inhibition | - Use freshly prepared enzyme- Optimize pH and temperature- Lower substrate concentration |

| Low Enantioselectivity | - Incorrect enzyme choice- Presence of competing enzymes in whole-cell catalyst | - Screen different ketoreductases- Use purified enzyme |

| Difficulty in Extraction | - Emulsion formation | - Add brine during extraction- Centrifuge to break emulsion |

Conclusion

The enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol offers a highly efficient and stereoselective method for the production of this valuable chiral intermediate. By selecting an appropriate ketoreductase and optimizing reaction conditions, high yields and excellent enantiomeric purity can be achieved under environmentally benign conditions. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to implement this biocatalytic approach.

References

- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

Application Notes and Protocols for the Asymmetric Synthesis of 2-(3,4-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 2-(3,4-difluorophenyl)ethanol, a valuable chiral building block in pharmaceutical development. The primary route to this compound is the enantioselective reduction of the prochiral ketone, 3',4'-difluoroacetophenone. Three main catalytic strategies are presented: biocatalysis using a ketoreductase, transition-metal-catalyzed asymmetric transfer hydrogenation with a ruthenium complex, and reduction using a chiral oxazaborolidine (CBS) catalyst.

While specific data for the asymmetric reduction of 3',4'-difluoroacetophenone is limited in publicly available literature, extensive data exists for the structurally analogous 2-chloro-1-(3,4-difluorophenyl)ethanone. The protocols and data presented herein are based on these highly relevant examples and are expected to be readily adaptable for the synthesis of the target molecule with high enantioselectivity.

Data Presentation

The following tables summarize quantitative data for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, which serves as a proxy for the synthesis of 2-(3,4-difluorophenyl)ethanol.

Table 1: Biocatalytic Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone

| Catalyst | Substrate Conc. (g/L) | Catalyst Loading (g/L) | Co-factor | Co-substrate | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Ketoreductase (KR-01) | 500 | 50 (wet cells) | NAD⁺ (0.05 g/L) | Isopropanol (3.5 equiv) | 35 | 18 | ~100 | >99.9 |

Table 2: Asymmetric Transfer Hydrogenation of 2-chloro-1-(3,4-difluorophenyl)ethanone

| Catalyst | Substrate | Catalyst Loading (mol eq) | Hydrogen Donor | Solvent | Temp. (°C) | Time | Yield | Enantiomeric Excess (ee) (%) |

| Ru-diamine complex | 2-chloro-1-(3,4-difluorophenyl)ethanone (3.8g) | 0.00066 | Formic acid/Triethylamine | Dichloromethane | 30 | Overnight | 2.6g | 98.3 |

| Ru-diamine complex | 2-chloro-1-(3,4-difluorophenyl)ethanone (3.8g) | 0.00066 | Formic acid/Triethylamine | Toluene | 30 | Overnight | 2.7g | 98.0 |

Table 3: CBS-Catalyzed Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone

| Chiral Ligand | Substrate | Borane Source | Solvent | Temp. (°C) | Time (h) | Yield | Enantiomeric Excess (ee) (%) |

| (S)-Diphenylprolinol | 2-chloro-1-(3,4-difluorophenyl)ethanone (70.0g) | Borane dimethyl sulfide | Toluene | 40 | 3 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol is adapted from the highly efficient synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol[1].

Materials:

-

3',4'-Difluoroacetophenone

-

Ketoreductase (e.g., KR-01 or a similar commercially available enzyme)

-

Isopropanol (IPA)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Phosphate buffer solution (PBS, 100 mM, pH 6.0-7.0)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 3',4'-difluoroacetophenone in a solution of PBS and isopropanol (e.g., for a 500 g/L substrate concentration, use a ratio of approximately 2.3:1 IPA to PBS by volume).

-

Add NAD⁺ to a final concentration of approximately 0.05 g/L.

-

Add the ketoreductase enzyme (e.g., 50 g/L of wet cells).

-

Seal the vessel and place it in a shaker incubator at 30-35 °C with vigorous agitation (e.g., 220 rpm).

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically complete within 18-24 hours.

-

Upon completion, extract the product from the aqueous phase with an organic solvent such as dichloromethane (3 x reaction volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-(3,4-difluorophenyl)ethanol.

-

Purify the product by column chromatography on silica gel if necessary.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This protocol is based on a patented procedure for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol[2].

Materials:

-

3',4'-Difluoroacetophenone

-

Chiral Ruthenium catalyst (e.g., a complex of Ru with a chiral diamine ligand like (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, (R,R)-TsDPEN)

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Water

-

Extraction solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3',4'-difluoroacetophenone in the chosen anhydrous solvent, add the chiral ruthenium catalyst (typically 0.05-0.1 mol%).

-

Prepare a mixture of formic acid and triethylamine (e.g., a 5:2 molar ratio) and add it to the reaction mixture at room temperature.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor its progress by TLC, HPLC, or GC.

-

Once the reaction is complete (typically overnight), quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Asymmetric Reduction using a CBS Catalyst